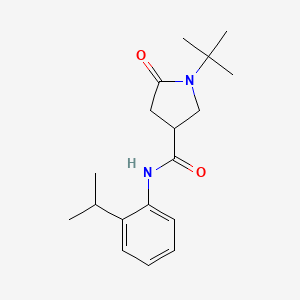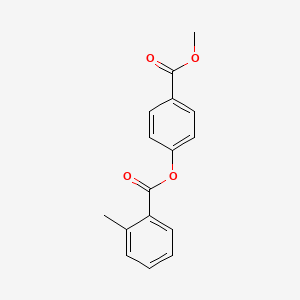![molecular formula C11H16N2O4S B5321507 methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
methyl {4-[(propylamino)sulfonyl]phenyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC belongs to the class of carbamate compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.
科学研究应用
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of key enzymes involved in these diseases. Additionally, this compound has been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
作用机制
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate exerts its biological activities by inhibiting the activity of key enzymes involved in various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. Similarly, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer, by binding to their active sites and preventing the deacetylation of histones.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various diseases. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in inflammatory diseases. Similarly, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function in neurodegenerative diseases.
实验室实验的优点和局限性
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Additionally, this compound has been shown to have low toxicity and high specificity towards its target enzymes. However, this compound also has some limitations, including its relatively high cost and limited availability in some regions.
未来方向
There are several future directions for the research of methyl {4-[(propylamino)sulfonyl]phenyl}carbamate. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects in vivo. Finally, the development of novel this compound analogs with improved biological activities and pharmacokinetic properties is also an important direction for future research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in various diseases. This compound exerts its biological activities by inhibiting the activity of key enzymes involved in these diseases. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects in vivo.
合成方法
The synthesis of methyl {4-[(propylamino)sulfonyl]phenyl}carbamate involves the reaction of 4-aminobenzenesulfonamide with propyl isocyanate in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to yield this compound. The overall synthesis of this compound is relatively simple and can be performed in a few steps with high yields.
属性
IUPAC Name |
methyl N-[4-(propylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-8-12-18(15,16)10-6-4-9(5-7-10)13-11(14)17-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOXBAINPBGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321447.png)
![N-[2-(isopropylamino)-2-oxoethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5321452.png)
![1-{[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5321453.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)


![{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)

![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)